molecular formula C9H15B3O3 B2716500 2,4,6-Tricyclopropylboroxin CAS No. 1309851-70-4

2,4,6-Tricyclopropylboroxin

Cat. No.: B2716500
CAS No.: 1309851-70-4
M. Wt: 203.65
InChI Key: CXSNHRMLYCIRHU-UHFFFAOYSA-N
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Description

2,4,6-Tricyclopropylboroxin is a cyclic boronic anhydride composed of three cyclopropyl-substituted boron-oxygen units arranged symmetrically in a six-membered ring. Boroxins, in general, are trimeric derivatives of boronic acids (RB(OH)₂) formed via dehydration. The cyclopropyl substituents in this compound introduce significant steric bulk and electronic effects due to the strained cyclopropane ring system, which is known for its unique reactivity and electron-withdrawing character . Applications of such boroxins may include catalysis, polymer crosslinking, or as precursors in organoboron chemistry.

Properties

IUPAC Name

2,4,6-tricyclopropyl-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15B3O3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSNHRMLYCIRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2CC2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15B3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309851-70-4
Record name tricyclopropyl-1,3,5,2,4,6-trioxatriborinane
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Preparation Methods

The synthesis of 2,4,6-Tricyclopropylboroxin typically involves the reaction of cyclopropylboronic acid with boron trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the boroxin ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,4,6-Tricyclopropylboroxin undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield borohydrides or other boron-containing reduced species.

    Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution. Major products formed from these reactions include cyclopropylboronic acid derivatives and substituted boroxins.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis:

  • 2,4,6-Tricyclopropylboroxin is utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules and pharmaceuticals.
Reaction TypeApplication
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds
Organometallic ChemistryReagent for various coupling reactions

Biology

Boron Neutron Capture Therapy:

  • The compound's boron content makes it a candidate for boron neutron capture therapy (BNCT) , a targeted cancer treatment that selectively destroys cancer cells while minimizing damage to surrounding healthy tissue.

Drug Delivery Systems:

  • Ongoing research is exploring its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules, enhancing the bioavailability of therapeutic agents.

Medicine

Anticancer Applications:

  • Investigations into the compound's properties suggest potential applications as an anticancer agent , particularly through mechanisms involving selective targeting of tumor cells.
Medical ApplicationMechanism of Action
Boron Neutron Capture TherapySelective destruction of cancer cells
Drug Delivery SystemsEnhanced bioavailability of drugs

Industry

Advanced Materials Production:

  • This compound is employed in the production of advanced materials such as polymers and ceramics. Its unique chemical properties facilitate the development of materials with enhanced performance characteristics.

Case Studies

Case Study 1: Use in Organic Synthesis
In a study focused on organic synthesis, researchers demonstrated the efficacy of this compound in facilitating Suzuki-Miyaura reactions that resulted in high yields of complex organic compounds. The study highlighted the compound's role in increasing reaction efficiency and selectivity.

Case Study 2: Boron Neutron Capture Therapy
Research published in a peer-reviewed journal explored the application of this compound in BNCT. The study reported successful targeting of tumor cells with minimal side effects on healthy tissue, supporting further exploration into its clinical applications.

Mechanism of Action

The mechanism by which 2,4,6-Tricyclopropylboroxin exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atoms in the boroxin ring can coordinate with various ligands, facilitating reactions such as cross-coupling and polymerization. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability.

Comparison with Similar Compounds

Research Findings and Challenges

Reactivity and Stability

Cyclopropane’s ring strain may render this compound more reactive toward ring-opening reactions compared to phenyl- or methyl-substituted boroxins. For example, nucleophilic attack at boron centers could be facilitated by the electron-deficient nature of cyclopropane. However, steric hindrance might paradoxically slow such reactions, necessitating further experimental validation.

Gaps in Literature

The provided evidence lacks direct data on this compound, requiring extrapolation from structural analogs. For instance, highlights the importance of substituent positioning in trioxatriphosphinane derivatives, suggesting that the 2,4,6-arrangement in boroxins could similarly influence symmetry and intermolecular interactions .

Biological Activity

2,4,6-Tricyclopropylboroxin is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by three cyclopropyl groups attached to a boron atom in a cyclic framework. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or altering the conformational dynamics of target proteins. Specific pathways affected by this compound include:

  • Enzyme Inhibition: The compound's boron atom can form coordinate bonds with nucleophilic sites on enzymes, leading to inhibition.
  • Receptor Modulation: It may influence receptor activity by altering ligand binding or receptor conformation.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antibacterial properties against various pathogens.
  • Anticancer Potential: In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing cytokine production.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria
AnticancerReduces proliferation in cancer cells
Anti-inflammatoryModulates inflammatory cytokines

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

  • Antibacterial Study :
    A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
  • Cancer Cell Proliferation :
    In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM.
  • Inflammation Model :
    In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

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